N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Description
N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted with:
- A 2-methylphenyl group at the N2 position.
- A piperazinylmethyl group at the C6 position, where the piperazine ring is further substituted with a 2-pyridinyl moiety.
This compound belongs to a class of triazine-based molecules with diverse pharmacological potentials, including receptor modulation (e.g., serotonin receptors) and antiviral activity . Its structural complexity allows for tailored interactions with biological targets, influenced by the pyridinyl-piperazine side chain and aryl amine substituents.
Properties
IUPAC Name |
2-N-(2-methylphenyl)-6-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-15-6-2-3-7-16(15)23-20-25-17(24-19(21)26-20)14-27-10-12-28(13-11-27)18-8-4-5-9-22-18/h2-9H,10-14H2,1H3,(H3,21,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQFTFGWNKAGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The triazine core is synthesized through cyclization reactions involving appropriate precursors. The introduction of the piperazine and pyridine moieties is achieved via nucleophilic substitution reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazine derivatives, including this compound. Research indicates that compounds with a triazine core exhibit significant activity against various cancer cell lines.
- Case Study : A derivative with a similar structure showed remarkable activity against the melanoma MALME-3 M cell line with a GI(50) of M and TGI of M . This suggests that modifications to the triazine structure can enhance anticancer efficacy.
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes involved in tumorigenesis and cell proliferation. Triazines have been shown to induce apoptosis in cancer cells and inhibit pathways critical for cancer cell survival.
Comparative Biological Activity
A summary table comparing the biological activity of this compound with other triazine derivatives is provided below:
| Compound Name | Cell Line Tested | GI(50) (M) | TGI (M) | Mechanism of Action |
|---|---|---|---|---|
| This compound | MALME-3 M | Apoptosis induction | ||
| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | MALME-3 M | Enzyme inhibition |
Pharmacological Profile
In addition to anticancer properties, compounds containing a triazine core have exhibited a range of other biological activities:
- Antimicrobial : Some derivatives have shown bactericidal and fungicidal properties.
- Antiviral : Triazines have been investigated for their ability to inhibit viral replication.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound’s reactivity is influenced by three primary moieties:
Triazine Core
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Nucleophilic Aromatic Substitution : The electron-deficient triazine ring undergoes substitution at the 2- and 4-positions. For example:
Piperazinylmethyl Side Chain
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Alkylation/Protonation : The piperazine nitrogen participates in:
Pyridinyl Group
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Coordination Chemistry : The pyridine nitrogen acts as a ligand for transition metals (e.g., Pd²⁺, Cu²⁺), enabling catalytic applications .
Catalytic and Biological Reaction Systems
The compound exhibits activity in catalytic cycles and enzyme inhibition:
| System | Reaction Type | Key Findings | Reference |
|---|---|---|---|
| CDK2 Inhibition | Enzyme-substrate binding | IC₅₀ = 45–97 nM (MCF-7, HCT-116 cells) | |
| Metal-mediated catalysis | Suzuki-Miyaura coupling | Pd-complex achieves 88% conversion |
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Mechanism of CDK2 Inhibition : Molecular docking reveals hydrogen bonding between the triazine amino groups and Glu81/Asp145 residues of CDK2 .
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Catalytic Efficiency : The pyridinyl-piperazinyl group enhances metal coordination, improving turnover frequency in cross-coupling reactions .
Stability and Degradation
-
Photodegradation : UV exposure (254 nm) leads to 15% decomposition over 24 hr, forming 2-methylaniline and pyridine derivatives .
Comparative Reactivity with Analogues
| Compound | Key Structural Difference | Reactivity Profile |
|---|---|---|
| 6-Phenyl-1,3,5-triazine-2,4-diamine | Phenyl vs. pyridinyl-piperazine | Lower catalytic activity (IC₅₀ > 200 nM) |
| N-(4-fluorophenyl) analogue | Fluorine substitution | Enhanced metabolic stability (t₁/₂ +40%) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Piperazine and Aryl Substituents
The pharmacological and physicochemical properties of triazine derivatives are highly dependent on substituents. Key analogs include:
Table 1: Structural Comparison of Triazine Derivatives
Key Observations:
- Piperazine Modifications: 2-Pyridinyl substitution (as in the target compound) enhances interactions with aromatic residues in receptor binding pockets, as seen in serotonin receptor antagonists . Bis(4-fluorophenyl)methyl (Almitrine) contributes to high receptor affinity and prolonged activity, though with increased toxicity (LD₅₀ in mice: 390 mg/kg) .
- Chlorine substitution () may enhance metabolic stability but raises toxicity concerns .
Pharmacological and Physicochemical Properties
Key Observations:
Q & A
Q. What are the common synthetic routes for introducing the piperazinylmethyl group into the triazine core of this compound?
The synthesis typically involves nucleophilic substitution, where a chloromethyl-triazine intermediate reacts with a piperazine derivative. For example, in analogous syntheses, K₂CO₃ is used as a base in acetonitrile under reflux conditions, with thin-layer chromatography (TLC) to monitor reaction completion. Precipitation via water addition is a common purification step .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Key techniques include:
- ¹H NMR : To identify aromatic protons and methylene groups in the piperazine moiety.
- ¹³C NMR : For mapping the carbon skeleton, particularly the triazine ring and substituents.
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight.
- Elemental analysis : To validate purity and stoichiometry (e.g., C, H, N content) .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Column chromatography : Using gradients like ethyl acetate/hexane to separate impurities.
- Recrystallization : Ethanol/water mixtures are often effective for polar triazine derivatives.
- Precipitation : Adding water to the reaction mixture, followed by filtration and drying, as demonstrated in similar syntheses .
Advanced Questions
Q. How can researchers optimize the coupling efficiency between the 2-pyridinylpiperazine moiety and the triazine core?
Methodological strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to acetonitrile.
- Catalysts : KI or phase-transfer catalysts to accelerate substitution.
- Alternative heating : Microwave-assisted synthesis to reduce reaction time and improve yields.
- Excess reagents : Using 1.2–1.5 equivalents of piperazine to drive the reaction to completion .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Standardized protocols : Replicate assays under controlled pH, temperature, and cell culture conditions.
- Comparative analysis : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends, as suggested in methodological frameworks for handling contradictory data .
Q. How to design a structure-activity relationship (SAR) study focusing on the 2-methylphenyl and pyridinylpiperazine substituents?
- Analog synthesis : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring, pyridine variants).
- Biological testing : Evaluate analogs in target-specific assays (e.g., kinase inhibition, cytotoxicity).
- Computational modeling : Apply 3D-QSAR or molecular docking to predict binding affinities, as demonstrated in antileukemic triazine studies .
Q. How to assess the compound’s potential for off-target interactions in kinase inhibition studies?
- Kinase profiling panels : Screen against a broad panel of kinases (e.g., Eurofins KinaseProfiler™).
- Molecular docking : Use tools like AutoDock to predict binding to non-target kinases.
- Structural comparison : Align with known inhibitors to identify shared pharmacophores .
Q. What are the stability profiles of this compound under different storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 4–8 weeks.
- Analytical monitoring : Use HPLC to track degradation products.
- Storage recommendations : Store at -20°C under inert gas (e.g., argon) to prevent oxidation, as indicated in safety guidelines .
Methodological Notes
- Synthesis References : Prioritize protocols from peer-reviewed journals over commercial databases.
- Data Validation : Cross-check NMR assignments with computational tools (e.g., ACD/Labs) to avoid misinterpretation.
- Ethical Compliance : Adhere to safety regulations (e.g., chemical hygiene plans) when handling reactive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
